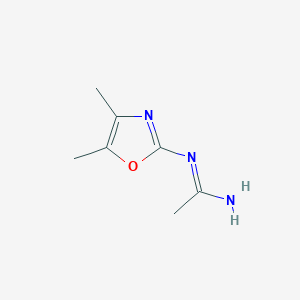
N-(4,5-Dimethyloxazol-2-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-Dimethyloxazol-2-yl)acetimidamide: is a heterocyclic compound characterized by the presence of an oxazole ring substituted with two methyl groups at positions 4 and 5, and an acetimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyloxazol-2-yl)acetimidamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride to form 4,5-dimethyloxazole.
Introduction of the Acetimidamide Group: The oxazole derivative is then reacted with acetonitrile in the presence of a strong base such as sodium hydride to introduce the acetimidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-(4,5-Dimethyloxazol-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols or amines.
科学的研究の応用
N-(4,5-Dimethyloxazol-2-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N-(4,5-Dimethyloxazol-2-yl)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the acetimidamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
N-(4,5-Dimethyloxazol-2-yl)acetimidamide can be compared with other similar compounds, such as:
N-(5-acetyl-4-methylthiazol-2-yl)acetimidamide: Similar in structure but contains a thiazole ring instead of an oxazole ring.
N-(4,5-Dimethyloxazol-2-yl)acetamide: Lacks the imidamide group, which may result in different reactivity and biological activity.
N-(4,5-Dimethyloxazol-2-yl)acetonitrile: Contains a nitrile group instead of an imidamide group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
N'-(4,5-dimethyl-1,3-oxazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)11-7(9-4)10-6(3)8/h1-3H3,(H2,8,9,10) |
InChIキー |
BARXXEKTJJDJSP-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(OC(=N1)/N=C(\C)/N)C |
正規SMILES |
CC1=C(OC(=N1)N=C(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
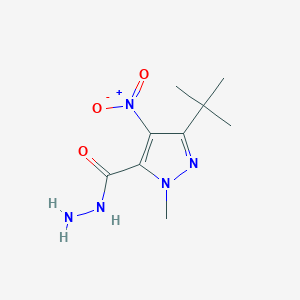
![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)

![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)
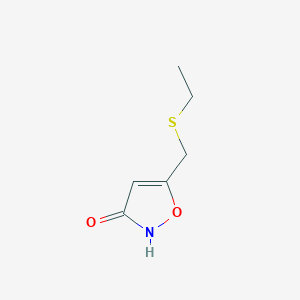

![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
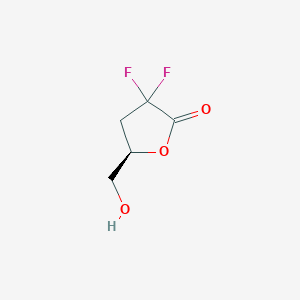

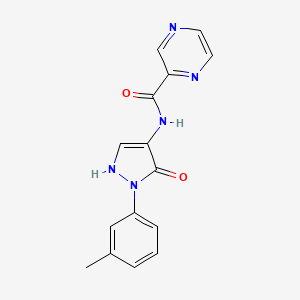
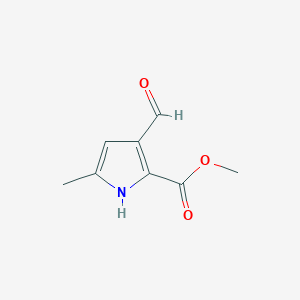
![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)

